4-Bromo-6-methoxy-2-methylquinoline
Overview
Description
4-Bromo-6-methoxy-2-methylquinoline is an organic compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
This compound belongs to the quinoline family, which is known for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry and are often used as scaffolds in drug discovery .
Mode of Action
Quinolines generally interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or interacting with dna .
Biochemical Pathways
Quinolines, in general, can affect a wide range of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The effects would depend on the specific targets and pathways that this compound affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-methoxy-2-methylquinoline . These factors can include pH, temperature, presence of other molecules, and specific conditions within the body .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-methoxy-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of this compound can cause hepatotoxicity and nephrotoxicity in animal models. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This compound can affect metabolic flux and alter the levels of various metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive mechanisms. Once inside the cell, it can accumulate in specific organelles or compartments, influencing its localization and biological activity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in various cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-2-methylquinoline typically involves the bromination of 6-methoxy-2-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 4-phenyl-6-methoxy-2-methylquinoline .
Scientific Research Applications
4-Bromo-6-methoxy-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-ethoxy-2-methylquinoline
- 4-Bromo-6-ethyl-2-methylquinoline
- 4-Bromo-7-methoxy-2-methylquinoline
- 8-Bromo-4-hydroxy-2-methylquinoline
Uniqueness
4-Bromo-6-methoxy-2-methylquinoline is unique due to the specific positioning of the bromine and methoxy groups on the quinoline ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-6-methoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOUTMWNNUHDTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589201 | |
Record name | 4-Bromo-6-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856095-00-6 | |
Record name | 4-Bromo-6-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 856095-00-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-6-methoxy-2-methylquinoline in pharmaceutical research?
A1: this compound serves as a crucial building block in synthesizing 6-methoxyquinoline derivatives of aminophenylarsinic acids []. These derivatives are being investigated for their potential therapeutic applications, particularly in the realm of infectious diseases. The bromine atom at the 4-position makes the molecule susceptible to reactions with nucleophiles, allowing for the attachment of various aminophenylarsinic acid moieties. This flexibility in structural modification is vital for exploring structure-activity relationships and optimizing the desired biological activity.
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